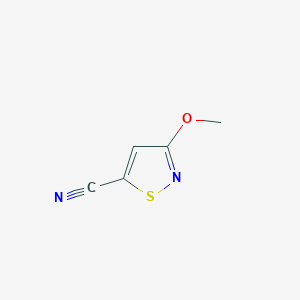

3-Methoxy-1,2-thiazole-5-carbonitrile

CAS No.: 1909317-29-8

Cat. No.: VC5053083

Molecular Formula: C5H4N2OS

Molecular Weight: 140.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909317-29-8 |

|---|---|

| Molecular Formula | C5H4N2OS |

| Molecular Weight | 140.16 |

| IUPAC Name | 3-methoxy-1,2-thiazole-5-carbonitrile |

| Standard InChI | InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3 |

| Standard InChI Key | DTIKLZLBJRXSCH-UHFFFAOYSA-N |

| SMILES | COC1=NSC(=C1)C#N |

Introduction

Structural Elucidation and Isomeric Considerations

Thiazole derivatives exhibit aromaticity due to delocalized π-electrons across the five-membered ring containing sulfur and nitrogen atoms . The positioning of substituents critically influences electronic distribution and reactivity. For 3-methoxy-1,2-thiazole-5-carbonitrile, the methoxy group (-OCH3) at position 3 and the nitrile (-CN) at position 5 create distinct electronic effects:

-

Methoxy group: Electron-donating via resonance, increasing electron density at adjacent positions.

-

Nitrile group: Electron-withdrawing through inductive effects, polarizing the thiazole ring .

Notably, PubChem lists a closely related isomer, 2-methoxy-1,3-thiazole-5-carbonitrile (CID 82651196), with the molecular formula C5H4N2OS . Its structure (SMILES: COC1=NC=C(S1)C#N) differs in methoxy placement but shares the nitrile substituent. Comparative analysis suggests that the 3-methoxy isomer would exhibit altered dipole moments and reactivity due to differing substituent orientations .

Synthetic Methodologies and Challenges

While direct synthesis protocols for 3-methoxy-1,2-thiazole-5-carbonitrile are absent from available literature, analogous pathways for thiazole-carbonitrile derivatives provide actionable insights:

Cyclocondensation Approaches

The synthesis of pyrazolo-fused dithiazines involves reacting dithiazolylidene intermediates with amines under acidic conditions . For example, 5H-pyrazolo[3,4-e] dithiazine-3-carbonitriles are formed via thiophilic attack on sulfur atoms in dithiazolylidenes . Adapting such methods could involve:

-

Thiazole ring formation: Using α-haloketones or thioureas as precursors.

-

Methoxy introduction: Nucleophilic substitution with methoxide at position 3.

-

Nitrile functionalization: Cyanation via palladium-catalyzed cross-coupling or dehydration of amides .

Functional Group Interconversion

Antimicrobial thiazole-5-carbonitrile derivatives synthesized by Ghoneim et al. employ imino and amino group substitutions . A similar strategy could replace amino groups with methoxy via alkylation or Mitsunobu reactions.

Physicochemical Properties and Spectral Characterization

Data from the 2-methoxy isomer and related carbonitriles allow extrapolation of key properties:

Mass spectrometry of the 2-methoxy analog shows prominent ions at m/z 141.01 ([M+H]+) and 138.99 ([M-H]–) , suggesting similar fragmentation patterns for the 3-methoxy isomer.

Research Gaps and Future Directions

Current literature highlights critical areas for investigation:

-

Synthetic optimization: Developing regioselective methods to install methoxy at position 3.

-

Crystallographic studies: Resolving the 3-methoxy isomer’s crystal structure to compare with the 2-methoxy analog .

-

Pharmacological profiling: Screening for kinase inhibition, antimicrobial activity, and CNS penetration.

-

Computational modeling: DFT studies to predict reactivity and tautomeric preferences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume